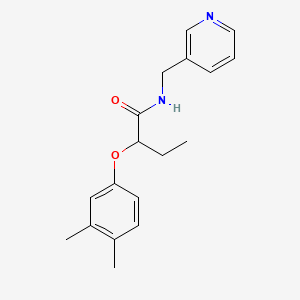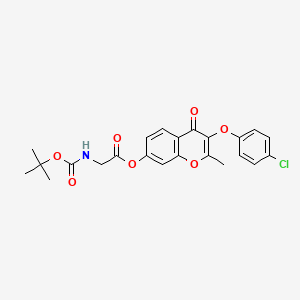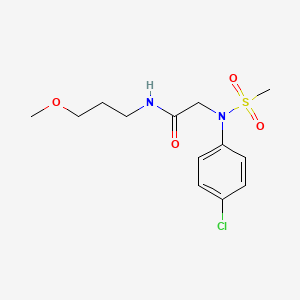![molecular formula C20H17BrN2O3S B4891926 N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as BMS-582949 and is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family.
作用機序
BMS-582949 is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family. The P2X7 receptor is expressed on various cells, including immune cells, neuronal cells, and epithelial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. BMS-582949 binds to the P2X7 receptor and inhibits its activity, leading to a decrease in calcium influx and cytokine release.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. BMS-582949 has also been shown to reduce the proliferation and migration of cancer cells in vitro. In animal models, BMS-582949 has been shown to reduce inflammation and pain in various disease states, including arthritis and neuropathic pain.
実験室実験の利点と制限
BMS-582949 has several advantages for use in lab experiments. The compound has high selectivity for the P2X7 receptor and has been extensively characterized in vitro and in vivo. BMS-582949 is also commercially available, making it easily accessible for researchers. However, there are also limitations to the use of BMS-582949 in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness in animal models.
将来の方向性
There are several future directions for research on BMS-582949. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the exploration of the potential therapeutic benefits of BMS-582949 in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the mechanisms underlying the anti-inflammatory and analgesic effects of BMS-582949 need to be further characterized. Overall, BMS-582949 has significant potential as a tool compound for studying the P2X7 receptor and as a potential therapeutic agent for various disease states.
合成法
The synthesis of BMS-582949 involves several steps, including the reaction of 4-bromoaniline with 2-methylbenzenesulfonyl chloride to form N-(4-bromophenyl)-2-methylbenzenesulfonamide. This compound is then reacted with 3-aminobenzamide to produce the final product, N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. The synthesis method has been optimized to produce high yields of the compound with excellent purity.
科学的研究の応用
BMS-582949 has been extensively studied for its potential applications in scientific research. The compound has been shown to have a selective antagonistic effect on the P2X7 receptor, which is involved in the regulation of immune responses, inflammation, and pain. The P2X7 receptor has been implicated in several disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. BMS-582949 has been shown to have potential therapeutic benefits in these disease states by modulating the activity of the P2X7 receptor.
特性
IUPAC Name |
N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-5-2-3-8-19(14)23-27(25,26)18-7-4-6-15(13-18)20(24)22-17-11-9-16(21)10-12-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYKLZKJWUPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)

![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol](/img/structure/B4891861.png)
![5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4891873.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891880.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)
![1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4891893.png)

![1'-allyl-6',7'-dimethoxy-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline] hydrochloride](/img/structure/B4891905.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-[2-(2-furyl)ethyl]-2-pyridinamine](/img/structure/B4891920.png)

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)
